![molecular formula C10H12ClNO B13658637 (1R)-1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride](/img/no-structure.png)
(1R)-1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the cyclization of ortho-hydroxyaryl ketones or aldehydes. One common method is the metal-free cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another approach involves the use of palladium-catalyzed enolate arylation to produce differentially substituted benzofurans .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve the use of readily available starting materials and efficient catalytic systems. For example, the use of palladium nanoparticles in a one-pot synthesis via Sonogashira cross-coupling reactions under ambient conditions has been demonstrated . This method allows for the recycling and reuse of the catalyst without significant loss in activity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine reagents for oxidation, metal catalysts such as palladium for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (1R)-1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, some benzofuran compounds have been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,d]furan: This compound is structurally similar to benzofuran and exhibits significant biological activities such as anticancer and antimicrobial effects.
Benzimidazole: A compound with a benzene ring fused to an imidazole ring, used in various medicinal and industrial applications.
Uniqueness
(1R)-1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the benzofuran moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H12ClNO |
---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
(1R)-1-(1-benzofuran-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H11NO.ClH/c1-7(11)10-6-8-4-2-3-5-9(8)12-10;/h2-7H,11H2,1H3;1H/t7-;/m1./s1 |
InChI-Schlüssel |
XOFRZNVJGNVDIQ-OGFXRTJISA-N |
Isomerische SMILES |
C[C@H](C1=CC2=CC=CC=C2O1)N.Cl |
Kanonische SMILES |
CC(C1=CC2=CC=CC=C2O1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.